molecular formula C11H16ClNO2 B13068893 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol

Cat. No.: B13068893
M. Wt: 229.70 g/mol
InChI Key: JAABLPHSLNYGKV-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is a chlorinated phenolic compound featuring a hydroxy-methylpropylamino-methyl substituent at the 2-position and a chlorine atom at the 3-position of the benzene ring. Its applications are inferred to span agrochemical or pharmaceutical fields due to structural similarities with herbicides () and NLRP3 inhibitors ().

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-chloro-2-[[(2-hydroxy-2-methylpropyl)amino]methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-11(2,15)7-13-6-8-9(12)4-3-5-10(8)14/h3-5,13-15H,6-7H2,1-2H3

InChI Key

JAABLPHSLNYGKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C=CC=C1Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group at the desired position on the benzene ring.

    Aminomethylation: The chlorinated phenol is then subjected to aminomethylation using a suitable amine, such as 2-hydroxy-2-methylpropylamine, under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and aminomethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinones

    Reduction: Dechlorinated phenol derivatives

    Substitution: Amino or thiol-substituted phenol derivatives

Scientific Research Applications

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol Cloransulam-methyl 3-Chloro-2-methylphenol
Molecular Formula ~C₁₁H₁₅ClNO₂ C₁₁H₁₇NO₂ C₁₅H₁₃ClFN₅O₅S C₇H₇ClO
Key Functional Groups Chloro, phenol, amino alcohol Phenol, amino alcohol Chloro, sulfonylurea, triazole Chloro, phenol, methyl
Applications Research/Pharma Chemical intermediate Herbicide Disinfectant
Lipophilicity (log Kow) Estimated ~2.8–3.5 ~1.5–2.0 2.1 (measured) 2.5 (OECD data)

Research Implications

  • Therapeutic Potential: The amino alcohol side chain aligns with NLRP3 inhibitors () and pharmaceutical salts (), indicating versatility in target engagement.

Biological Activity

The compound 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is a phenolic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by a chloro substituent on the phenolic ring and an amino group linked to a hydroxyalkyl chain. The presence of these functional groups contributes to its biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC₉H₁₂ClN₁O₂
Molecular Weight201.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that derivatives of chloro-substituted phenols exhibit significant anticancer properties. For instance, research on related compounds has shown they can inhibit the proliferation of cancer cells, particularly colon cancer cells (HCT-116). The inhibitory concentration (IC50) values for these compounds ranged from 0.12mg mL0.12\,\text{mg mL} to 0.81mg mL0.81\,\text{mg mL}, demonstrating potent activity against cancerous cells while sparing normal cells (HEK-293) .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Histone Deacetylase Inhibition : Compounds with similar structures have been identified as histone deacetylase inhibitors (HDACIs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis.
  • Induction of Apoptosis : The compound may facilitate apoptosis in cancer cells through pathways involving heat shock proteins (HSP90) and mitochondrial apoptosis regulatory proteins (TRAP1) .

Other Biological Activities

In addition to anticancer properties, phenolic compounds are known for their antioxidant activities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Study 1: Antiproliferative Effects

A study conducted on a series of phenolic compounds, including derivatives similar to this compound, demonstrated significant antiproliferative effects against multiple cancer cell lines. The study utilized molecular docking to predict binding affinities and confirmed that selected compounds could effectively inhibit cell growth .

Study 2: Selectivity in Cancer Treatment

Another investigation focused on the selectivity of these compounds towards cancerous versus non-cancerous cells. The results indicated that certain derivatives exhibited a higher selectivity index, suggesting their potential for targeted cancer therapy without affecting healthy tissues .

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